REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[I:12].[CH2:13](O)[CH2:14][OH:15].Cl[Si](C)(C)C>ClCCl>[O:7]1[CH2:13][CH2:14][O:15][CH:6]1[C:5]1[CH:8]=[C:9]([O:10][CH3:11])[C:2]([OH:1])=[C:3]([I:12])[CH:4]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C=O)C=C1OC)I
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
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Type
|
WASH
|
Details
|
washed with saturated sodium hydrogencarbonate (3×200 mL)
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium chloride (200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC(=C(C(=C1)OC)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |